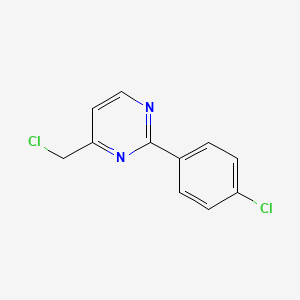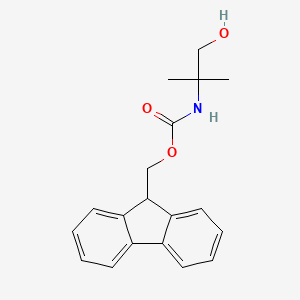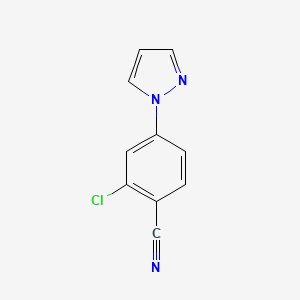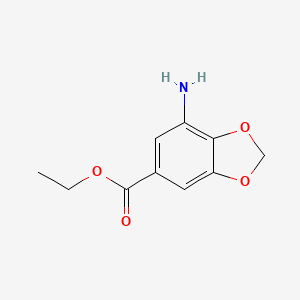
1,1-dimethylethyl 5-bromo-4-chloro-2,3-dihydro-1H-indole-1-carboxylate
Vue d'ensemble
Description
1,1-Dimethylethyl 5-bromo-4-chloro-2,3-dihydro-1H-indole-1-carboxylate (DCBCI) is an indole-based compound that has been studied for its potential applications in medicinal chemistry and scientific research. DCBCI has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities. It has also been used in the synthesis of other compounds, such as indole-3-carboxylates, which are of interest for their potential applications in drug development.
Applications De Recherche Scientifique
Oligomerization and Reaction Studies
- Indole derivatives, including those similar to 1,1-dimethylethyl 5-bromo-4-chloro-2,3-dihydro-1H-indole-1-carboxylate, have been studied for their ability to react with thiols and form various adducts and oligomers. These reactions have been observed to yield complex compounds, demonstrating the versatile reactivity of indole derivatives (Mutulis et al., 2008).
Applications in Molecular Modification and Synthesis
- Research has explored the conversion of indole derivatives into various esters and other forms, such as tetrahydro, dihydro, and dehydro esters. This indicates the potential of these compounds in synthetic chemistry for creating diverse molecular structures (Irikawa et al., 1989).
Role in Allosteric Modulation
- Certain indole-2-carboxamides, structurally related to this compound, have been identified as allosteric modulators for receptors like CB1. These findings underscore the potential biomedical applications of such compounds (Khurana et al., 2014).
Crystal Structure and Molecular Interactions
- The study of crystal structures and molecular interactions of compounds including indole derivatives reveals detailed insights into their chemical behavior and potential applications in material science and pharmaceuticals (Barakat et al., 2017).
Synthesis Techniques and Optimization
- Research has been conducted on optimizing synthesis techniques for indole derivatives, which can be crucial for industrial-scale production and application in various fields, such as pharmaceuticals and material science (Huang Bi-rong, 2013).
Potential in Near-Infrared Imaging for Cancer Detection
- A study on a water-soluble near-infrared dye based on an indole derivative highlights its potential application in cancer detection using optical imaging. This points to the significant role that such compounds can play in biomedical imaging and diagnostics (Pham et al., 2005).
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad spectrum of biological pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to the diverse biological activities mentioned above .
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could potentially be diverse depending on the specific receptors and pathways involved .
Propriétés
IUPAC Name |
tert-butyl 5-bromo-4-chloro-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO2/c1-13(2,3)18-12(17)16-7-6-8-10(16)5-4-9(14)11(8)15/h4-5H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLHKFKCMDCCLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H,6H,7H-cyclopenta[c]pyridazin-3-amine](/img/structure/B1445212.png)
![[2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine](/img/structure/B1445213.png)

![(3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1445216.png)



![6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1445222.png)

![4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde](/img/structure/B1445227.png)

